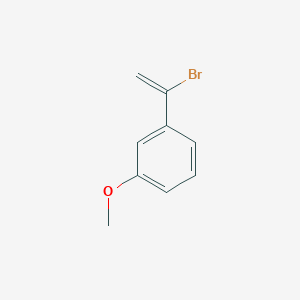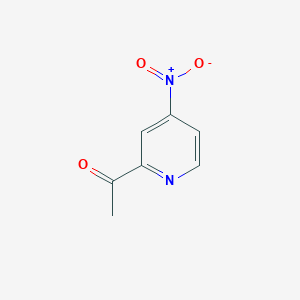
1-(4-Nitropyridin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitropyridin-2-yl)ethanone is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring at the 4-position and an ethanone group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Nitropyridin-2-yl)ethanone can be synthesized through a multi-step process. One common method involves the nitration of pyridine N-oxide followed by a reduction step. The nitration is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl₃) to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow systems. This approach minimizes the accumulation of potentially explosive intermediates and allows for better control over reaction conditions, leading to higher yields and selectivity .
化学反応の分析
Types of Reactions
1-(4-Nitropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.
Reduction: Hydrazine hydrate (N₂H₄·H₂O) is often used for the reduction of nitro groups.
Substitution: Ammonia (NH₃) and various amines can be used for nucleophilic substitution reactions
Major Products Formed
Oxidation: 1-(1H-pyrazol-3-yl)ethanone hydrazone.
Reduction: Amino derivatives of the original compound.
Substitution: 4-substituted-2-alkylamino-5-nitropyridines
科学的研究の応用
1-(4-Nitropyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its therapeutic properties, including antitumor and anti-inflammatory effects.
作用機序
The mechanism of action of 1-(4-Nitropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
1-(3-Nitropyridin-4-yl)ethanone: This compound has a similar structure but with the nitro group at the 3-position.
4-Nitropyridine: A simpler compound with only the nitro group attached to the pyridine ring.
Uniqueness
1-(4-Nitropyridin-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H6N2O3 |
|---|---|
分子量 |
166.13 g/mol |
IUPAC名 |
1-(4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)7-4-6(9(11)12)2-3-8-7/h2-4H,1H3 |
InChIキー |
IHSFXFLPCLVZKK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=CC(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


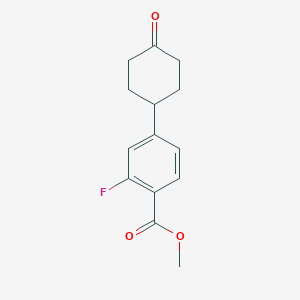
![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
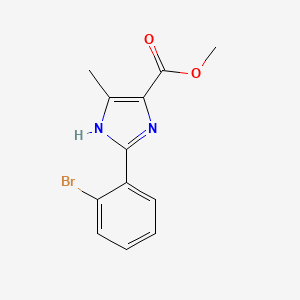
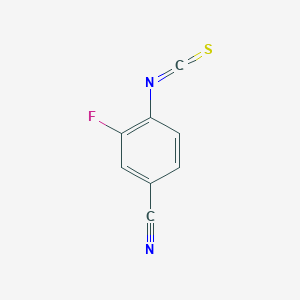
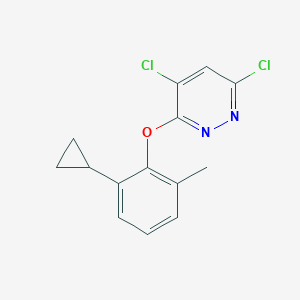
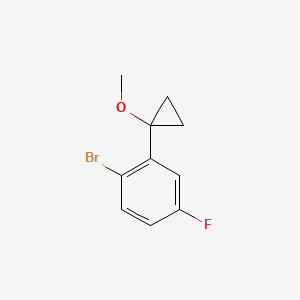
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
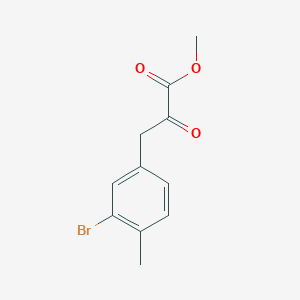
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
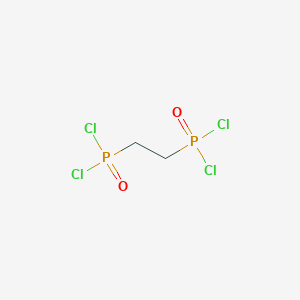
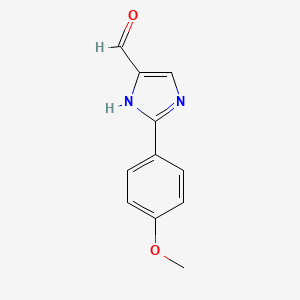
![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
